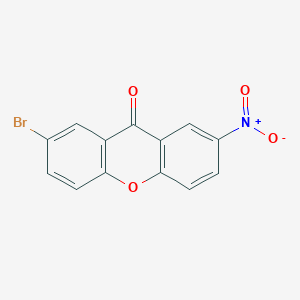

2-bromo-7-nitro-9H-xanthen-9-one

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-7-nitroxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6BrNO4/c14-7-1-3-11-9(5-7)13(16)10-6-8(15(17)18)2-4-12(10)19-11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUXAXWXQNIOKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-7-nitro-9H-xanthen-9-one typically involves the bromination and nitration of the xanthone core. One common method is the bromination of 9H-xanthen-9-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents involved.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The bromine atom can be substituted by nucleophiles in various substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino-xanthone derivatives.

Substitution: Various substituted xanthone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-7-nitro-9H-xanthen-9-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 2-bromo-7-nitro-9H-xanthen-9-one is not fully elucidated but is believed to involve interactions with cellular targets such as enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The bromine atom may also play a role in modulating the compound’s reactivity and interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-9H-xanthen-9-one

2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one

7-Bromo-9-nitromethyl-2,3,4,4a,9,9a-hexahydro-1H-xanthen-1-one

2-Bromo-9H-thioxanthen-9-one

- Core Modification : Sulfur replaces the xanthene oxygen.

- Key Differences: Thioxanthenone exhibits a lower bandgap due to sulfur’s polarizability, enhancing absorption in visible light regions .

- Reactivity : Similar bromine-mediated cross-coupling reactions but with distinct electronic profiles .

Physicochemical Properties

*Calculated based on formula (C₁₃H₆BrNO₄). †Inferred from nitro group’s hydrophobicity. ‡Predicted based on bromine’s role in analogous compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-bromo-7-nitro-9H-xanthen-9-one, and how can reaction yields be optimized?

- Answer : The synthesis typically involves bromination and nitration of a xanthone precursor. For bromination, N-bromosuccinimide (NBS) in acetonitrile under reflux is commonly used (yields ~75–82%) . Nitration can be achieved using nitric acid in sulfuric acid, though stoichiometric control is critical to avoid over-nitration. Optimize yields by adjusting reaction time (12–24 hours) and temperature (60–80°C), and confirm purity via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing 2-bromo-7-nitro-9H-xanthen-9-one?

- Answer : Essential techniques include:

- H/C NMR : To confirm substitution patterns and aromatic proton environments (e.g., deshielded protons near bromine/nitro groups) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm, NO asymmetric stretch at ~1520 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] at m/z ~334) and fragmentation patterns .

Q. How can X-ray crystallography validate the structure of 2-bromo-7-nitro-9H-xanthen-9-one?

- Answer : Use single-crystal X-ray diffraction with programs like SHELXL for refinement . Key parameters:

- Space group determination (e.g., monoclinic ) .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., C–H···O/N) using ORTEP-3 for visualization .

- Report -values (<0.05) and displacement parameters to ensure structural accuracy .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during refinement?

- Answer :

- Cross-validate with SHELXD for initial phase solutions and SHELXE for density modification .

- Check for thermal motion artifacts using anisotropic displacement parameters .

- Compare hydrogen-bonding patterns with graph-set analysis (e.g., or motifs) to identify packing errors .

Q. What strategies address contradictory spectral data (e.g., unexpected NMR splitting) in substituted xanthones?

- Answer :

- Dynamic NMR : Assess rotational barriers in bulky substituents (e.g., nitro groups causing splitting at high temperatures) .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Isotopic labeling : Confirm assignment ambiguities (e.g., N-labeled nitro groups) .

Q. How do substituent positions (bromo vs. nitro) influence hydrogen-bonding networks in crystalline 2-bromo-7-nitro-9H-xanthen-9-one?

- Answer :

- Bromine’s electronegativity enhances C–Br···O interactions, while nitro groups form stronger N–O···H–C bonds.

- Graph-set analysis (e.g., Etter’s formalism) reveals chain () or ring () motifs, critical for crystal packing .

- Compare with analogues (e.g., 2,4-dibromo-xanthenone) to isolate substituent effects .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) in brominated/nitro-xanthenones?

- Answer :

- Control groups : Synthesize de-brominated/de-nitrated analogues to isolate functional group contributions .

- Bioactivity assays : Use dose-response curves (e.g., IC for antitumor activity) with standardized cell lines (e.g., HeLa) .

- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants for nitro groups) with activity data .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.